Sodium 3-oxo-3-phenylprop-1-en-1-olate
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Overview
Description
Sodium 3-oxo-3-phenylprop-1-en-1-olate is an organic sodium salt with the empirical formula C9H7NaO2 and a molecular weight of 170.14 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a prop-1-en-1-olate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-oxo-3-phenylprop-1-en-1-olate can be synthesized through the reaction of 3-oxo-3-phenylpropanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in an appropriate solvent, such as ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-oxo-3-phenylprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: 3-oxo-3-phenylpropanoic acid.
Reduction: 3-hydroxy-3-phenylpropanoic acid.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Sodium 3-oxo-3-phenylprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of sodium 3-oxo-3-phenylprop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its phenyl group can undergo electrophilic aromatic substitution, leading to the formation of various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-oxo-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate
- (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
- (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone HCl salt
Uniqueness
Sodium 3-oxo-3-phenylprop-1-en-1-olate is unique due to its specific structure, which includes a phenyl group attached to a prop-1-en-1-olate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H7NaO2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;3-oxo-3-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1 |
InChI Key |
PEVYPQDPWKPGJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
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